molecular formula C19H20ClN5S B2740875 3-(4-Chlorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2380085-60-7

3-(4-Chlorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B2740875
CAS No.: 2380085-60-7
M. Wt: 385.91
InChI Key: APVGNZAQDUZHEC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a combination of pyridazine, piperazine, and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorophenyl hydrazine with a suitable diketone to form the pyridazinone core. This intermediate is then reacted with piperazine and subsequently with a thiazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(4-Chlorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole
  • 4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole
  • 4-[[4-[6-(4-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable candidate for further research and development .

Properties

IUPAC Name

4-[[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5S/c1-14-21-17(13-26-14)12-24-8-10-25(11-9-24)19-7-6-18(22-23-19)15-2-4-16(20)5-3-15/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVGNZAQDUZHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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